2-Bromo-3-ethoxy-6-nitropyridine
CAS No.: 137347-01-4
Cat. No.: VC21213790
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137347-01-4 |
---|---|
Molecular Formula | C7H7BrN2O3 |
Molecular Weight | 247.05 g/mol |
IUPAC Name | 2-bromo-3-ethoxy-6-nitropyridine |
Standard InChI | InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 |
Standard InChI Key | XUPDQAUCKKHVRY-UHFFFAOYSA-N |
SMILES | CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES | CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Fundamental Properties
2-Bromo-3-ethoxy-6-nitropyridine is a heterocyclic organic compound characterized by its pyridine ring backbone with three distinct functional group substitutions. The compound features a bromine atom at the 2-position, an ethoxy group (OCH₂CH₃) at the 3-position, and a nitro group (NO₂) at the 6-position of the pyridine ring . This pattern of substitution creates a molecule with unique electronic and steric properties that influence its chemical behavior and potential applications.
The molecular formula of 2-Bromo-3-ethoxy-6-nitropyridine is C₇H₇BrN₂O₃, giving it a calculated molecular weight of approximately 247 g/mol. The compound typically appears as a crystalline solid at standard temperature and pressure, with physical characteristics influenced by the electronegative substituents on its structure .
Physical Properties
Based on the structural features of 2-Bromo-3-ethoxy-6-nitropyridine, the following physical properties can be established:
Property | Value/Description |
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CAS Number | 137347-01-4 |
Molecular Formula | C₇H₇BrN₂O₃ |
Molecular Weight | ~247 g/mol |
Physical State | Crystalline solid |
Solubility | Moderate to high in polar organic solvents |
Polarity | Moderate to high |
Appearance | Pale yellow to off-white solid |
These properties are consistent with other substituted pyridines containing similar functional groups, though the specific combination in 2-Bromo-3-ethoxy-6-nitropyridine creates its unique physicochemical profile .
Electronic Properties
The electronic structure of 2-Bromo-3-ethoxy-6-nitropyridine is dominated by the electron-withdrawing effects of both the bromine atom and the nitro group, coupled with the electron-donating influence of the ethoxy substituent. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the pyridine ring, particularly at the 2, 4, and 6 positions. Meanwhile, the bromine atom at position 2 contributes to both electronic and steric effects that influence reactivity .
These electronic effects create a polarized molecule with potential reactive sites for nucleophilic substitution reactions, particularly at the carbon bearing the bromine atom. The presence of the ethoxy group at position 3 provides some steric hindrance and electronic modulation that can fine-tune the compound's reactivity in various chemical transformations .
Parameter | 2-bromo-3-methoxypyridine Synthesis | Potential Adaptation for 2-Bromo-3-ethoxy-6-nitropyridine |
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Starting Material | 2-nitro-3-methoxypyridine | 2-nitro-3-ethoxypyridine or 3-ethoxy-6-nitropyridine |
Brominating Agent | Hydrogen bromide (40% w/w) | Hydrogen bromide or other selective brominating agents |
Solvent | Organic acids (acetic, formic, propionic) | Similar organic acid solvents |
Temperature | 100-140°C | Potentially similar range, optimized for ethoxy derivative |
Reaction Time | 4-7 hours | May require optimization for ethoxy analog |
Yield | 88-91% | Expected to be in similar range with optimization |
The documented high yields (88-91%) for the methoxy analog suggest that similar efficient processes could be developed for the ethoxy derivative with appropriate adjustments to reaction conditions .
Applications in Organic Synthesis and Medicinal Chemistry
2-Bromo-3-ethoxy-6-nitropyridine finds its primary utility as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems.
Role as a Synthetic Intermediate
The compound's functionality and reactivity make it valuable in several contexts:
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Synthesis of specialized pyridine derivatives for pharmaceutical research
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Preparation of ligands for coordination chemistry and catalysis
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Development of agrochemical compounds
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Building block for heterocyclic libraries in drug discovery programs
Comparative Analysis with Related Compounds
Understanding the properties and behavior of 2-Bromo-3-ethoxy-6-nitropyridine can be enhanced by comparing it with structurally similar compounds.
Structural Comparisons
These comparisons highlight how subtle variations in substitution patterns can significantly impact the chemical properties and potential applications of these compounds.
Reactivity Differences
The positional isomers and related compounds differ in their reactivity profiles based on:
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Relative positioning of electron-withdrawing and electron-donating groups
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Steric factors influencing accessibility to reactive sites
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Electronic effects on the pyridine ring system
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Size and properties of substituents (e.g., ethoxy vs. methoxy)
For example, 2-Bromo-3-ethoxy-6-nitropyridine likely exhibits different nucleophilic substitution kinetics compared to 6-Bromo-3-methoxy-2-nitropyridine due to the altered electronic distribution in the pyridine ring .
Analytical Characterization and Identification
Standard analytical techniques used for characterization of 2-Bromo-3-ethoxy-6-nitropyridine include spectroscopic and chromatographic methods.
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